molecular formula C12H13N B3048860 N-(3-phenylprop-2-ynyl)cyclopropanamine CAS No. 18381-64-1

N-(3-phenylprop-2-ynyl)cyclopropanamine

Cat. No. B3048860
CAS RN: 18381-64-1
M. Wt: 171.24 g/mol
InChI Key: DBYVRWAREVKLLQ-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-ynyl)cyclopropanamine is a chemical compound with the molecular formula C14H17N . Its average mass is 199.292 Da and its monoisotopic mass is 199.136093 Da . It is also known by its IUPAC name, Cyclopentanamine, N-(3-phenyl-2-propyn-1-yl)- .

Scientific Research Applications

Drug Metabolism and Cytochrome P450 Enzymes

Research has shown that certain compounds, potentially including derivatives similar to N-(3-phenylprop-2-ynyl)cyclopropanamine, are metabolized by Cytochrome P450 (CYP) enzymes in the liver. These enzymes are crucial for the metabolism of various drugs, and understanding the interaction of compounds with CYP enzymes can help predict drug-drug interactions and individual responses to medications. For instance, Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors of major human hepatic CYP isoforms, which is vital for predicting potential drug interactions and metabolism Khojasteh et al., 2011.

Therapeutic Potential and Neuroprotective Effects

Compounds with structures similar to N-(3-phenylprop-2-ynyl)cyclopropanamine may have therapeutic potential in various neurological conditions due to their neuroprotective properties. For example, Abdoulaye and Guo (2016) discussed the neuroprotective mechanisms of 3-N-Butylphthalide (NBP) and its derivatives, highlighting their potential in treating ischemic stroke and other degenerative diseases Abdoulaye & Guo, 2016.

Pharmacogenetics in Drug Development

The polymorphic metabolism of drugs by enzymes like CYP2C9, as discussed by He et al. (2011), is another critical area of research. Understanding how genetic variations affect the metabolism of compounds similar to N-(3-phenylprop-2-ynyl)cyclopropanamine can lead to personalized medicine approaches, optimizing therapeutic efficacy and reducing adverse effects He et al., 2011.

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-3,5-6,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVRWAREVKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405982
Record name N-(3-phenylprop-2-ynyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylprop-2-ynyl)cyclopropanamine

CAS RN

18381-64-1
Record name N-(3-phenylprop-2-ynyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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